3-(Perfluoroethyl)benzaldehyde

Description

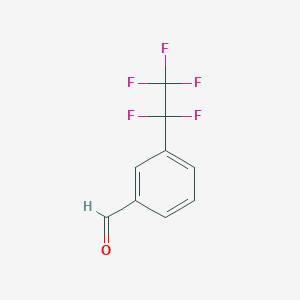

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRROUARZJYMBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450909-97-3 | |

| Record name | 3-(pentafluoroethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3 Perfluoroethyl Benzaldehyde

Reactivity Profile of the Aldehyde Moiety

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of a perfluoroethyl group at the meta-position of the benzene (B151609) ring significantly enhances this electrophilicity. The perfluoroethyl group exerts a powerful electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring and withdraws electron density from the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes 3-(perfluoroethyl)benzaldehyde more reactive towards nucleophilic addition compared to benzaldehyde (B42025) itself. sarthaks.comquora.comlibretexts.org

Nucleophilic Addition Reactions of Perfluoroalkyl Benzaldehydes

Nucleophilic addition is a fundamental reaction of aldehydes. For perfluoroalkyl-substituted benzaldehydes like this compound, the enhanced electrophilicity of the carbonyl carbon facilitates the attack of a wide range of nucleophiles. libretexts.org Strong nucleophiles, such as Grignard reagents and organolithium compounds, as well as weaker nucleophiles like cyanide and bisulfite, are expected to react readily.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the corresponding alcohol. The presence of the electron-withdrawing perfluoroethyl group stabilizes the developing negative charge on the oxygen atom in the transition state, thereby accelerating the rate of nucleophilic attack.

Table 1: Expected Reactivity of this compound in Nucleophilic Addition Reactions

| Nucleophile | Expected Product | Relative Reactivity (Compared to Benzaldehyde) |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Higher |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Higher |

| Sodium Cyanide (NaCN) | Cyanohydrin | Higher |

| Sodium Bisulfite (NaHSO₃) | Bisulfite Adduct | Higher |

Condensation Reactions (e.g., Knoevenagel Condensation, Aldol (B89426) Condensation)

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org Aromatic aldehydes bearing electron-withdrawing groups are known to be excellent substrates for the Knoevenagel condensation. researchgate.net Therefore, this compound is expected to undergo this reaction efficiently. The electron-withdrawing nature of the perfluoroethyl group enhances the reactivity of the aldehyde, facilitating the initial nucleophilic attack by the carbanion generated from the active methylene compound. researchgate.net The reaction typically proceeds to yield a stable α,β-unsaturated product after dehydration. sigmaaldrich.comwikipedia.org

Aldol Condensation: The Aldol condensation involves the reaction of an enolate ion with a carbonyl compound. sigmaaldrich.com this compound, lacking α-hydrogens, can act as an electrophilic partner in a crossed Aldol condensation with an enolizable aldehyde or ketone. iitk.ac.inyoutube.com The heightened electrophilicity of the carbonyl carbon in this compound makes it a good acceptor for the enolate nucleophile. The reaction would proceed to form a β-hydroxy aldehyde or ketone, which may subsequently dehydrate, especially under forcing conditions, to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid group. A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org The presence of the electron-withdrawing perfluoroethyl group can influence the reaction rate, and in some cases, make the aldehyde more susceptible to oxidation. nih.gov Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O).

Table 2: Common Oxidizing Agents for the Conversion of Benzaldehydes to Benzoic Acids

| Oxidizing Agent | Typical Reaction Conditions |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, often with heating |

| Chromic Acid (H₂CrO₄) | Acidic solution (e.g., Jones reagent) |

| Silver Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) |

| Hydrogen Peroxide (H₂O₂) | Often with a catalyst |

The oxidation of benzaldehydes with electron-withdrawing groups generally proceeds in good yield. mdpi.com For instance, the oxidation of benzaldehyde derivatives with permanganate under phase transfer catalysis has been shown to be efficient.

Selective Reduction to Alcohol Derivatives

The carbonyl group of this compound can be selectively reduced to a primary alcohol, (3-(perfluoroethyl)phenyl)methanol. This can be achieved using a variety of reducing agents. researchgate.net Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups that might be present. Lithium aluminum hydride is a much stronger reducing agent and will also readily reduce the aldehyde.

The rate of reduction can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the perfluoroethyl group, can increase the rate of hydride attack on the carbonyl carbon. researchgate.net

Chemical Transformations Involving the Perfluoroethyl Group

The perfluoroethyl group is generally considered to be chemically robust and less reactive than many other functional groups. However, under specific conditions, it can participate in certain chemical transformations.

Perfluoroethyl Group Transfer Reactions (e.g., from Hypercoordinated Silicon Species)

Influence of the Perfluoroethyl Substituent on Aromatic Ring Reactivity

The perfluoroethyl (-C2F5) group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly deactivates the benzene ring towards electrophilic aromatic substitution reactions. The electron density of the aromatic π-system is substantially reduced, making it less nucleophilic and therefore less susceptible to attack by electrophiles.

This deactivating nature of the perfluoroethyl group directs incoming electrophiles primarily to the meta position. This is because the deactivating effect is most pronounced at the ortho and para positions, which are destabilized by resonance structures that place a positive charge adjacent to the electron-withdrawing substituent. Consequently, the meta position, being the least deactivated, becomes the favored site for electrophilic attack.

The Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives, can provide a quantitative measure of the electronic effect of the perfluoroethyl group. While specific Hammett constants for the 3-perfluoroethyl group may not be readily available, it is expected to have a large, positive σ value, indicative of a strong electron-withdrawing character. This would correlate with a significant decrease in the rate of electrophilic aromatic substitution compared to unsubstituted benzaldehyde.

Mechanistic Investigations of Key Chemical Transformations

The reactivity of the aldehyde functional group in this compound is also significantly influenced by the electron-withdrawing nature of the perfluoroethyl substituent. The carbonyl carbon becomes more electrophilic, and thus more susceptible to nucleophilic attack, compared to unsubstituted benzaldehyde.

Elucidation of Reaction Pathways and Transient Intermediates

Reactions involving nucleophilic attack on the carbonyl carbon of this compound are expected to proceed through a tetrahedral intermediate. For instance, in a Grignard reaction, the organometallic reagent would add to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent protonation would yield the corresponding secondary alcohol. The increased electrophilicity of the carbonyl carbon in this compound would likely accelerate the rate of this nucleophilic addition step.

Similarly, in a Wittig reaction, the phosphorus ylide would attack the electrophilic carbonyl carbon to form a betaine (B1666868) intermediate, which would then collapse to form an oxaphosphetane. This four-membered ring intermediate would subsequently decompose to yield the desired alkene and triphenylphosphine (B44618) oxide. The electron-withdrawing perfluoroethyl group would enhance the reactivity of the aldehyde towards the ylide.

Kinetic studies on the oxidation of substituted benzaldehydes have shown that electron-withdrawing groups can influence the reaction rate. While specific kinetic data for this compound is scarce, it is plausible that its oxidation to the corresponding benzoic acid would be affected by the electronic nature of the perfluoroethyl group, potentially influencing the stability of intermediates in the oxidation process.

Stereochemical Aspects and Control in Perfluoroethylation Reactions

The term "perfluoroethylation reactions" in the context of using this compound as a starting material is ambiguous. If it refers to reactions where the 3-(perfluoroethyl)phenyl moiety is introduced into another molecule, the stereochemistry would be determined by the specific reaction mechanism and the nature of the other reactants.

For reactions occurring at the aldehyde carbonyl, if the nucleophilic attack creates a new stereocenter, the stereochemical outcome will depend on the facial selectivity of the attack. For prochiral aldehydes like this compound, nucleophilic attack can occur from either the Re or Si face of the carbonyl group. In the absence of any chiral influence (e.g., a chiral catalyst or auxiliary), a racemic mixture of enantiomers would be expected.

Achieving stereochemical control in such reactions would necessitate the use of chiral reagents or catalysts. For example, a chiral reducing agent could be employed for the stereoselective reduction of the aldehyde to a chiral alcohol. The steric and electronic properties of the 3-perfluoroethyl substituent could play a role in the degree of stereoselectivity achieved by influencing the approach of the nucleophile to the carbonyl carbon. However, without specific experimental data, any discussion on the stereochemical aspects remains speculative.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Fluorinated Organic Molecules

3-(Perfluoroethyl)benzaldehyde serves as a key starting material for the synthesis of a diverse range of complex fluorinated organic molecules. The presence of the perfluoroethyl group imparts unique properties to the resulting compounds, such as increased lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis of Fluorinated Heterocyclic Compounds

The aldehyde functionality of this compound is a versatile handle for the construction of various heterocyclic ring systems containing a perfluoroethyl substituent.

While direct synthesis of perfluoroalkylated phthalides from this compound is not extensively documented, analogous reactions with other aromatic aldehydes provide a viable synthetic route. One such approach involves the ruthenium-catalyzed intermolecular cascade reaction of an aromatic acid with an aromatic aldehyde. nih.gov This method relies on the direct insertion of a C-H bond of the aromatic acid into the carbonyl group of the aldehyde, followed by intramolecular nucleophilic substitution to yield the 3-substituted phthalide (B148349).

A plausible reaction scheme for the synthesis of 3-(3-(perfluoroethyl)phenyl)phthalide is shown below:

Table 1: Proposed Synthesis of 3-(3-(Perfluoroethyl)phenyl)phthalide

| Reactants | Reagents and Conditions | Product |

|---|---|---|

| This compound, Benzoic Acid | Ru catalyst, appropriate solvent and temperature | 3-(3-(Perfluoroethyl)phenyl)isobenzofuran-1(3H)-one |

This approach offers a direct method to introduce the 3-(perfluoroethyl)phenyl moiety at the 3-position of the phthalide core.

The synthesis of perfluoroalkylated pyrazoles from this compound can be achieved through a two-step process. The first step involves the conversion of the aldehyde to its corresponding α-perfluoroalkenylated enal. This transformation is typically carried out under photocatalytic conditions. The resulting enal then undergoes a cyclization reaction with hydrazine (B178648) hydrate (B1144303) to afford the desired perfluoroalkylated pyrazole.

The general reaction scheme is as follows:

Table 2: Two-Step Synthesis of Perfluoroalkylated Pyrazoles Step | Reactants | Reagents and Conditions | Intermediate/Product --- | --- | --- | ---

Enal Formation | this compound, Perfluoroalkyl Iodide | Photocatalyst (e.g., triphenylphosphine), Imidazolidinone organocatalyst, Base (e.g., 2,6-lutidine), Blue light irradiation | α-(Perfluoroalkyl)-3-(perfluoroethyl)cinnamaldehyde

Cyclization | α-(Perfluoroalkyl)-3-(perfluoroethyl)cinnamaldehyde, Hydrazine Hydrate | Ethanol (B145695), 100 °C | 4-(3-(Perfluoroethyl)phenyl)-3-(perfluoroalkyl)-1H-pyrazole

This method provides good to excellent yields and tolerates a variety of functional groups.

Fluorinated Triazoles: 1,2,3-Triazoles are readily synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. wikipedia.orgresearchgate.netresearchgate.netarkat-usa.orgyoutube.com To synthesize a triazole containing the 3-(perfluoroethyl)phenyl moiety using this method, this compound can be converted to either an azide or an alkyne derivative. For instance, the aldehyde can be reduced to the corresponding alcohol, which is then converted to a benzyl (B1604629) halide and subsequently to a benzyl azide. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole.

Fluorinated Quinoxalines: Quinoxalines are typically synthesized through the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgnih.govresearchgate.net To incorporate the 3-(perfluoroethyl)phenyl group, this compound can be first oxidized to the corresponding α-ketoaldehyde, 3-(perfluoroethyl)phenylglyoxal. This intermediate can then be reacted with an ortho-phenylenediamine to yield the desired 2-(3-(perfluoroethyl)phenyl)quinoxaline.

Table 3: Synthesis of Fluorinated Triazoles and Quinoxalines

| Target Heterocycle | Synthetic Strategy | Key Intermediate from this compound |

|---|---|---|

| 1,2,3-Triazole | Huisgen 1,3-dipolar cycloaddition | 3-(Perfluoroethyl)benzyl azide |

| Quinoxaline | Condensation with o-phenylenediamine | 3-(Perfluoroethyl)phenylglyoxal |

Synthesis of Chiral Perfluoroalkylated Compounds

The synthesis of chiral perfluoroalkylated compounds is of significant interest due to their potential applications in pharmaceuticals and agrochemicals. This compound can serve as a prochiral starting material for the synthesis of chiral alcohols through asymmetric reduction. Catalytic asymmetric transfer hydrogenation using chiral ruthenium catalysts is an effective method for this transformation.

For example, the asymmetric reduction of this compound using a chiral Ru-diamine catalyst can yield the corresponding chiral benzyl alcohol with high enantioselectivity.

Table 4: Asymmetric Reduction of this compound

| Reactant | Catalyst System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| This compound | Chiral Ru-diamine complex, Hydrogen source (e.g., formic acid/triethylamine) | (R)- or (S)-3-(Perfluoroethyl)benzyl alcohol | Typically >90% |

These chiral alcohols are valuable intermediates for the synthesis of more complex chiral molecules.

Formation of Fluorinated Carbonyl Compounds (e.g., Chalcones, β-Lactones)

Fluorinated Chalcones: Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and other biologically active molecules. Fluorinated chalcones can be readily synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base. This compound can be reacted with acetophenone or its derivatives to yield the corresponding chalcone.

Table 5: Claisen-Schmidt Condensation for Fluorinated Chalcone Synthesis

| Reactants | Base | Product |

|---|---|---|

| This compound, Acetophenone | NaOH or KOH | (E)-1-phenyl-3-(3-(perfluoroethyl)phenyl)prop-2-en-1-one |

Fluorinated β-Lactones: β-Lactones are four-membered cyclic esters that are important building blocks in organic synthesis. While not directly demonstrated for this compound, the Reformatsky and Darzens reactions offer potential routes to fluorinated β-hydroxy esters and glycidic esters, respectively, which can be precursors to β-lactones. byjus.comwikipedia.orglibretexts.orgwikipedia.orgorganic-chemistry.orgmychemblog.comquora.com

The Reformatsky reaction involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. byjus.comwikipedia.orglibretexts.orgquora.com

The Darzens condensation is the reaction of an aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (glycidic ester). wikipedia.orgorganic-chemistry.orgmychemblog.com Subsequent transformations of these products could potentially lead to the formation of β-lactones.

Synthetic Intermediates in Fine Chemical Production

The utility of this compound as a synthetic intermediate lies in the reactivity of its aldehyde functional group, which can undergo a wide array of chemical transformations. This, combined with the influential presence of the electron-withdrawing perfluoroethyl group, makes it a versatile precursor for a variety of specialty chemicals.

The aldehyde moiety of this compound serves as a reactive handle for constructing more complex molecular architectures. Standard aldehyde reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions can be employed to synthesize a range of derivatives. For instance, oxidation would yield 3-(perfluoroethyl)benzoic acid, a potential precursor to specialty polymers, agrochemicals, or pharmaceuticals. Conversely, reduction would afford [3-(perfluoroethyl)phenyl]methanol, which could be used in the synthesis of specialized esters or ethers.

The electron-withdrawing nature of the perfluoroethyl group significantly influences the reactivity of both the aldehyde and the aromatic ring. This electronic effect can enhance the electrophilicity of the aldehyde carbon, potentially increasing reaction rates in nucleophilic addition reactions. Furthermore, the perfluoroethyl group directs electrophilic aromatic substitution to the positions ortho and para to it, while also activating the ring towards nucleophilic aromatic substitution, opening avenues for the synthesis of polysubstituted aromatic compounds with unique properties.

Table 1: Potential Transformations of this compound and Their Applications

| Reaction Type | Product Class | Potential Applications |

| Oxidation | Carboxylic Acids | Monomers for specialty polymers, pharmaceutical intermediates |

| Reduction | Alcohols | Precursors for esters and ethers in materials science |

| Wittig Reaction | Alkenes | Building blocks for complex organic molecules |

| Aldol (B89426) Condensation | α,β-Unsaturated Ketones | Intermediates in pharmaceutical synthesis |

| Grignard Reaction | Secondary Alcohols | Versatile intermediates for further functionalization |

This table represents potential synthetic pathways based on the known reactivity of benzaldehydes and the electronic effects of perfluoroalkyl groups. Specific reaction conditions and yields for this compound are not widely reported.

While this compound itself is not a direct fluorinating agent, its derivatives have the potential to be developed into novel reagents for introducing fluorine or perfluoroalkyl groups into other molecules. The burgeoning field of fluorine chemistry is continually seeking new and more efficient ways to perform fluorination reactions, which are crucial in the synthesis of many modern materials and medicines.

The transformation of the aldehyde group into other functionalities can lead to the creation of novel fluorinated building blocks. For example, conversion of the aldehyde to an amine, followed by diazotization and subsequent treatment with a fluoride (B91410) source (Balz-Schiemann reaction or similar methods), could be a route to introduce a fluorine atom at the formyl position's original location, although this is a multi-step process.

More plausibly, the perfluoroethyl group itself can be considered a key functional component. The development of synthetic methodologies that utilize the entire 3-(perfluoroethyl)phenyl moiety as a building block is a promising area. Such building blocks could be incorporated into larger molecules to introduce the desirable properties associated with perfluoroalkyl groups.

Table 2: Hypothetical Fluorinated Derivatives from this compound

| Derivative Structure | Potential Application |

| 1-(Bromomethyl)-3-(perfluoroethyl)benzene | Intermediate for introducing the 3-(perfluoroethyl)benzyl group |

| 3-(Perfluoroethyl)aniline | Precursor for diazonium salts for further functionalization |

| 3-(Perfluoroethyl)styrene | Monomer for specialty polymers with tailored properties |

This table outlines hypothetical derivatives and their potential uses, highlighting the role of this compound as a foundational molecule for creating more complex fluorinated compounds.

Interdisciplinary Research Applications

Medicinal Chemistry Research Paradigms

The introduction of fluorinated motifs is a well-established strategy in drug discovery to enhance the pharmacological profile of lead compounds. The pentafluoroethyl group (–C2F5), in particular, offers distinct advantages over the more common trifluoromethyl group (–CF3).

Design Principles for Fluorinated Bioactive Compounds and Pharmacophore Development

The design of fluorinated bioactive compounds hinges on several key principles aimed at optimizing a molecule's interaction with its biological target and improving its drug-like properties. Fluorine's high electronegativity can create strong, polarized covalent bonds with carbon, which can lead to favorable electrostatic interactions within a protein's binding pocket. nih.govrsc.org The replacement of hydrogen with fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. nih.govencyclopedia.pub

A crucial aspect of pharmacophore development is the modulation of a compound's physicochemical properties. The incorporation of a perfluoroalkyl group like the pentafluoroethyl moiety significantly impacts a molecule's lipophilicity (LogP). While monofluorination often reduces lipophilicity, polyfluoroalkylation typically increases it, which can enhance membrane permeability and aid in crossing the blood-brain barrier. rsc.orgacs.org The pentafluoroethyl group, in particular, is known to increase lipophilicity, a property that can be fine-tuned. For instance, research has shown that exchanging a terminal CF3 group within a perfluoroalkyl chain for a methyl group can drastically reduce lipophilicity, offering a strategy to optimize this parameter. acs.org

The table below summarizes the key effects of fluorine incorporation in drug design, principles that are directly applicable to scaffolds derived from 3-(Perfluoroethyl)benzaldehyde.

Table 1: Key Principles of Fluorine Incorporation in Drug Design

| Property Modulated | Effect of Fluorination | Rationale and Impact on Bioactivity |

|---|---|---|

| Metabolic Stability | Increased | Blocks sites susceptible to enzymatic oxidation (e.g., by Cytochrome P450), extending the drug's duration of action. nih.gov |

| Binding Affinity | Enhanced | Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein residues, increasing ligand-receptor binding strength. nih.govencyclopedia.pub |

| Lipophilicity (LogP) | Modulated | Perfluoroalkyl groups generally increase lipophilicity, which can improve membrane permeability. This effect is highly context-dependent and can be fine-tuned. rsc.orgacs.org |

| pKa | Lowered | The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic or basic groups, affecting the ionization state of the molecule at physiological pH. |

| Conformation | Restricted | The steric bulk and electronic properties of fluorinated groups can influence the conformational preferences of a molecule, locking it into a bioactive conformation. |

Role as Fluorinated Building Blocks in Ligand and Inhibitor Design

This compound serves as a valuable fluorinated building block for the synthesis of more complex ligands and enzyme inhibitors. mdpi.comfrontiersin.orgsioc-journal.cn The aldehyde functionality is a versatile chemical handle that can participate in a wide array of chemical transformations, such as reductive amination, Wittig reactions, and condensations, to build the core structures of bioactive molecules.

The meta-position of the pentafluoroethyl group on the benzaldehyde (B42025) ring is of strategic importance. This substitution pattern influences the electronic distribution of the aromatic ring and provides a specific steric footprint that can be exploited in inhibitor design. For example, in the design of kinase inhibitors, which often bind to the hinge region of the ATP-binding pocket, the precise placement of substituents on a phenyl ring is critical for achieving high potency and selectivity. nih.gov The 3-(perfluoroethyl)phenyl motif can be used to probe hydrophobic pockets within an enzyme's active site, potentially leading to enhanced binding affinity. nih.gov The design of topoisomerase I inhibitors, for instance, has successfully incorporated fluorinated styryl thiazole (B1198619) scaffolds, demonstrating the utility of such fluorinated aromatic building blocks in creating potent cytotoxic agents for cancer therapy. sioc-journal.cn

Application in Probe Development for Biochemical and Enzymatic Assays

Chemical probes are essential tools for studying biological processes and validating drug targets. nih.gov These molecules require specific features: a recognition element for the target, a reactive or reporter group, and often, properties that allow for imaging or detection. The incorporation of fluorine, particularly the ¹⁸F isotope, is a key strategy in the development of positron emission tomography (PET) radiotracers. While there are no specific reports of this compound being used for this purpose, its structure is amenable to the synthesis of such probes. For example, the aldehyde could be used to link the perfluoroethyl-phenyl moiety to a known ligand for a target protein, with the resulting molecule being a candidate for radiolabeling.

Furthermore, the aldehyde group itself is a reactive handle that can be used to covalently link the probe to a biological target, for example, through reaction with lysine (B10760008) residues in a protein. Benzaldehyde derivatives have been used in the design of inhibitors for enzymes like aldehyde dehydrogenase (ALDH), where the molecule is designed to be recognized by the enzyme's active site. mdpi.com This same principle can be applied to develop activity-based probes where the fluorinated benzaldehyde core provides both a structural scaffold and a means of modulating affinity and selectivity.

Strategic Modulation of Pharmacological Properties via Fluorine Incorporation

The introduction of a pentafluoroethyl group, as found in this compound, is a powerful strategy for modulating the pharmacological properties of a potential drug candidate. nih.gov One of the most significant effects is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage, making perfluoroalkyl groups less susceptible to metabolic degradation. encyclopedia.pub

Moreover, the introduction of a -C2F5 group can lead to a substantial increase in potency. For example, the addition of a pentafluoroethyl group to an estrogen receptor ligand resulted in a five-fold increase in intrinsic potency compared to the non-fluorinated parent compound. nih.gov This enhancement was attributed to increased metabolic stability and more favorable hydrogen bonding interactions with the receptor. Similarly, the introduction of a trifluoromethyl group in the leukemia drug Nilotinib resulted in a 30-fold increase in potency over its predecessor, Imatinib, due to specific interactions within the kinase binding pocket. encyclopedia.pub These examples highlight the potential of the perfluoroethyl group in this compound to significantly improve the efficacy of new therapeutic agents.

Materials Science and Functional Materials Development

The unique properties imparted by fluorine are not limited to medicinal chemistry; they are also highly valuable in the field of materials science for the development of advanced functional materials with tailored properties.

Integration into Polymer and Supramolecular Architectures

The aldehyde functionality and the perfluoroethylphenyl group make this compound a promising monomer or building block for the synthesis of novel polymers and supramolecular assemblies. nih.govias.ac.innih.gov The aldehyde group can be polymerized or used as a reactive site for post-polymerization modification. For instance, polymers bearing benzaldehyde functionalities have been used to create reactive polymer vesicles (polymersomes) that can be crosslinked or functionalized for applications in drug delivery. rsc.org

The incorporation of the highly fluorinated pentafluoroethyl group into a polymer backbone or as a side chain can dramatically alter the material's properties. nih.gov Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy, which leads to hydrophobicity and oleophobicity. These properties are desirable for a range of applications, from advanced coatings to membranes and electronic materials.

In supramolecular chemistry, which relies on non-covalent interactions to build complex, ordered structures, the perfluoroethylphenyl group can play a key role. uclouvain.be The electron-deficient nature of the fluorinated aromatic ring can facilitate so-called anion-π or lone-pair-π interactions, which are increasingly recognized as important forces in the self-assembly of supramolecular architectures. ias.ac.in By designing molecules that incorporate the 3-(perfluoroethyl)phenyl motif, it is possible to direct the formation of specific 1D, 2D, or 3D supramolecular structures with novel electronic or recognition properties.

Development of Materials with Unique Perfluoroalkyl-Derived Properties (e.g., Aggregation-Induced Emission)

The strategic incorporation of perfluoroalkyl groups into molecular structures is a key focus in materials science for creating materials with exceptional properties. The compound this compound serves as a valuable building block in this endeavor, particularly in the development of materials exhibiting aggregation-induced emission (AIE).

Aggregation-induced emission is a photophysical phenomenon where molecules that are non-emissive in dilute solutions become highly luminescent in an aggregated state. sigmaaldrich.commdpi.com This behavior is contrary to the common aggregation-caused quenching (ACQ) effect seen in many conventional dyes, where fluorescence is diminished upon aggregation. sigmaaldrich.commdpi.com The underlying mechanism for AIE is widely accepted as the restriction of intramolecular motions (RIM), such as rotations and vibrations within the molecule. frontiersin.org In the aggregated state, these energy-consuming non-radiative decay pathways are blocked, forcing the excited state to decay radiatively, thus "turning on" fluorescence. frontiersin.orgfrontiersin.org

The perfluoroethyl group (-C2F5) of this compound is instrumental in promoting AIE characteristics for several reasons. The high hydrophobicity and lipophobicity of the perfluoroalkyl chain can drive the self-assembly of molecules into aggregates. Furthermore, the bulky and rigid nature of the perfluoroethyl substituent can effectively hinder intramolecular rotations, contributing directly to the RIM mechanism. researchgate.net Research on perfluoroalkyl-containing compounds has noted the role of C-F···H and F···F intermolecular interactions in stabilizing the aggregated structures, which is crucial for achieving high emission efficiency. researchgate.net

Derivatives of this compound, such as Schiff bases formed by reacting the aldehyde with various amines, are prime candidates for novel AIE luminogens (AIEgens). nih.gov The resulting molecular architecture, which often includes rotatable phenyl rings, can have its motion effectively restricted upon aggregation, leading to strong solid-state fluorescence. The versatility of the benzaldehyde group allows for the synthesis of a wide array of AIEgens with tunable emission colors and high quantum yields, making them suitable for advanced applications like organic light-emitting diodes (OLEDs) and fluorescent sensors. sigmaaldrich.comrsc.org

Table 1: Potential Properties of AIE Materials Derived from this compound

| Property | Description | Scientific Rationale |

|---|---|---|

| Aggregation-Induced Emission (AIE) | Weak fluorescence in solution, strong emission in the aggregated or solid state. | The perfluoroethyl group promotes aggregation and restricts intramolecular motion, activating the radiative decay pathway. sigmaaldrich.comresearchgate.net |

| High Solid-State Quantum Yield | Efficient conversion of absorbed light to emitted light in the solid form. | The restriction of non-radiative decay pathways leads to higher fluorescence efficiency. sigmaaldrich.com |

| Tunable Photophysical Properties | Emission wavelength and intensity can be modified through chemical derivatization. | The benzaldehyde functional group allows for easy synthesis of various derivatives (e.g., Schiff bases, stilbenes) with different electronic properties. nih.gov |

| Enhanced Stability | High thermal and chemical stability due to the strong C-F bonds. | The perfluoroalkyl chain imparts significant inertness to the molecule. chemenu.com |

Exploration in Advanced Chemical Systems and Specialty Coatings

The unique combination of a reactive aldehyde group and a stable perfluoroethyl tail makes this compound a compound of interest for advanced chemical systems and the formulation of specialty coatings. The properties imparted by the perfluoroethyl group—namely hydrophobicity, oleophobicity (oil-repellency), low surface energy, and high thermal and chemical stability—are highly desirable in high-performance materials. chemenu.comlookchem.com

In the field of specialty coatings, incorporating this compound or its derivatives into a polymer matrix can dramatically alter the surface properties. When these fluorinated moieties migrate to the coating-air interface, they create a low-energy surface that repels water, oils, and other contaminants. This results in surfaces that are easy to clean, resistant to fouling and graffiti, and suitable for protecting sensitive electronics. cardolite.comstahl.com The robustness of the carbon-fluorine bond ensures that these coatings maintain their performance under harsh conditions, including exposure to UV radiation and corrosive chemicals. chemenu.com

Beyond surface modification, this compound can be used as a monomer or a key intermediate in the synthesis of advanced polymers and other chemical systems. Its derivatization can lead to fluorinated epoxy resins or polyimides with enhanced thermal stability, lower dielectric constants, and improved chemical resistance. For instance, benzaldehyde derivatives are known to be used as reactive diluents in epoxy coatings to reduce viscosity and improve flexibility, a role that this compound could fulfill while also adding fluoropolymer-like characteristics. specialchem.com

The exploration of this compound extends to other advanced systems, such as liquid crystals and specialized lubricants, where the rigid, non-polar nature of the perfluoroethyl group can be leveraged to control molecular organization and reduce intermolecular forces.

Table 2: Applications of this compound in Advanced Systems

| Application Area | Key Benefit | Mechanism of Action |

|---|---|---|

| Specialty Coatings | Hydrophobicity and Oleophobicity | The low surface energy of the perfluoroethyl groups at the surface minimizes adhesion of water and oils. chemenu.comstahl.com |

| High-Performance Polymers | Enhanced Thermal & Chemical Stability | The high bond energy of C-F bonds provides inertness against heat and chemical attack. lookchem.com |

| Advanced Chemical Synthesis | Versatile Building Block | The aldehyde group allows for a wide range of chemical transformations (e.g., to amines, acids, alcohols, and polymers). specialchem.comacs.org |

| Electronic Materials | Low Dielectric Constant | The low polarizability of the C-F bonds can help reduce the dielectric constant in insulating materials. |

Computational and Theoretical Studies

Electronic Structure and Molecular Orbital Analysis of 3-(Perfluoroethyl)benzaldehyde

The electronic structure of this compound is significantly influenced by the interplay of the electron-withdrawing perfluoroethyl group and the aldehyde functionality on the aromatic ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these electronic characteristics. nrel.gov Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity and the potential for charge transfer within the molecule. researchgate.netnih.gov

For aromatic aldehydes, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. The presence of the strongly electron-withdrawing perfluoroethyl group at the meta position is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted benzaldehyde (B42025). This lowering of orbital energies can impact the molecule's susceptibility to nucleophilic and electrophilic attack.

Molecular orbital analysis can also reveal the distribution of electron density and identify regions of the molecule that are electron-rich or electron-deficient. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing this, highlighting the electronegative oxygen atom of the carbonyl group as a site of negative potential and the aldehydic proton and the carbon atom of the carbonyl group as sites of positive potential. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies of Benzaldehyde Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzaldehyde | -6.5 | -1.8 | 4.7 |

| 3-(Trifluoromethyl)benzaldehyde | -6.8 | -2.2 | 4.6 |

| This compound | -6.9 | -2.4 | 4.5 |

Note: The values for this compound are estimated based on trends observed for related fluorinated compounds.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for investigating the detailed mechanisms of chemical reactions involving this compound. rsc.orgnih.gov These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. nih.gov This allows for a deeper understanding of reaction pathways and the factors that control reaction rates and product distributions.

Furthermore, these computational methods can be used to explore and predict unknown reaction pathways, guiding experimental efforts toward the discovery of new synthetic methodologies. nih.gov By simulating various possible reaction coordinates, researchers can identify the most energetically favorable routes, saving significant time and resources in the laboratory. chemrxiv.org

Predictive Modeling of Reactivity and Selectivity in Perfluoroalkylations

Predictive modeling, often employing quantum chemical calculations and machine learning algorithms, plays a crucial role in understanding and forecasting the reactivity and selectivity in perfluoroalkylation reactions. researchgate.netfrontiersin.org The introduction of a perfluoroalkyl group, such as the perfluoroethyl group in this compound, can dramatically alter the reactivity of the aromatic ring and the aldehyde functionality.

Computational models can predict how the strong electron-withdrawing nature of the perfluoroethyl group deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, it can activate the ring towards nucleophilic aromatic substitution. In reactions involving the aldehyde group, these models can help predict the facial selectivity of nucleophilic attack, which is particularly important when chiral centers are formed.

These predictive models are built upon datasets of known reactions and are continuously refined as new experimental data becomes available. nrel.gov They can take into account various parameters such as the nature of the substrate, the reagents, the catalyst, and the solvent to provide accurate predictions of reaction outcomes.

Table 2: Factors Influencing Reactivity and Selectivity in Perfluoroalkylations

| Factor | Influence on Reactivity | Influence on Selectivity |

|---|---|---|

| Electronic effects of substituent | Deactivates ring to electrophilic attack | Directs to meta position |

| Steric hindrance | Can hinder approach of reagents | Can favor less hindered products |

| Catalyst | Can lower activation energy | Can control stereoselectivity (chiral catalysts) |

| Solvent | Can stabilize intermediates and transition states | Can influence reaction pathway |

Rational Design and Optimization of Catalytic Systems for Synthesis

The synthesis of this compound and its derivatives often relies on catalytic processes. Computational chemistry offers a powerful platform for the rational design and optimization of these catalytic systems. nih.govnsf.gov By modeling the interactions between the catalyst, substrate, and reagents at the atomic level, researchers can gain a fundamental understanding of the catalytic cycle. nih.gov

Furthermore, computational screening of virtual libraries of catalysts can accelerate the discovery of new and improved catalytic systems. aaqr.org This approach allows for the rapid evaluation of a large number of potential catalysts, identifying promising candidates for experimental validation. This rational design process is more efficient than traditional trial-and-error approaches, leading to the faster development of more effective and selective catalysts. nsf.gov

Conformational Analysis and Molecular Dynamics Simulations of Fluorinated Systems

The three-dimensional structure and dynamic behavior of this compound are critical to its reactivity and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to study these aspects. lumenlearning.comlibretexts.org

Conformational analysis of this compound involves identifying the most stable arrangements of the perfluoroethyl and aldehyde groups relative to the benzene ring. The bulky and highly electronegative perfluoroethyl group will have preferred orientations to minimize steric strain and electrostatic repulsion. rsc.org The rotation around the bond connecting the perfluoroethyl group to the ring and the bond connecting the aldehyde group to the ring will have specific energy barriers that can be calculated using quantum mechanical methods.

Molecular dynamics simulations provide a means to study the dynamic evolution of the molecule over time. wikipedia.orgresearchgate.net By simulating the motion of all atoms in the molecule, MD can reveal how the molecule flexes, bends, and rotates in different environments, such as in various solvents or in the presence of a catalyst. mdpi.comnih.gov These simulations can provide insights into the accessibility of the reactive sites and the conformational changes that may occur during a chemical reaction. arxiv.org

Future Research Directions and Emerging Trends

Development of Novel and Efficient Perfluoroalkylation Methodologies

The introduction of perfluoroalkyl groups, such as the perfluoroethyl group in 3-(perfluoroethyl)benzaldehyde, into aromatic systems is a cornerstone of modern synthetic chemistry. researchgate.net Historically, methods for perfluoroalkylation have presented challenges, but recent years have seen a surge in the development of more efficient and versatile protocols. conicet.gov.ar

Future research is expected to focus on several key areas:

Metal-Mediated and Catalytic Approaches: Copper-mediated reactions have been fundamental in perfluoroalkylation since the pioneering work of McLoughlin and Thrower. researchgate.netconicet.gov.ar Contemporary research continues to refine these methods, employing novel copper complexes and ligands to improve efficiency and substrate scope. conicet.gov.ar The use of other transition metals, such as palladium, is also an active area of investigation. conicet.gov.ar A significant advancement involves the use of preformed copper reagents like [(Phen)CuRf], which can perfluoroalkylate arylboronate esters under mild, aerobic conditions. conicet.gov.ar

Photochemical and Electrochemical Strategies: Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool for C-H perfluoroalkylation. researchgate.net These methods often operate under mild conditions and exhibit broad functional group tolerance. researchgate.net Future work will likely focus on developing new photocatalytic systems with enhanced efficiency and selectivity. researchgate.net

Radical Perfluoroalkylation: The generation of perfluoroalkyl radicals and their subsequent reaction with aromatic substrates is another important strategy. conicet.gov.ar New methods for generating these radicals under milder conditions are a key research objective. conicet.gov.ar

A comparative look at different methodologies reveals the progress in the field:

| Methodology | Key Features | Advantages |

| Copper-Mediated | Employs copper salts or complexes to facilitate the transfer of a perfluoroalkyl group. conicet.gov.ar | Well-established, often good yields. conicet.gov.ar |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate perfluoroalkyl radicals. researchgate.net | Mild reaction conditions, environmentally friendly. researchgate.net |

| Electrochemical Synthesis | Employs an electric current to drive the perfluoroalkylation reaction. researchgate.net | Can avoid the use of stoichiometric chemical oxidants or reductants. researchgate.net |

Integration of this compound Synthesis into Flow Chemistry and Automation

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, scalability, and efficiency. nih.goveuropa.eu The synthesis of this compound and its derivatives is well-suited for this technology. nih.gov

The integration of flow chemistry and automation is an emerging trend that promises to revolutionize the synthesis of perfluoroalkylated compounds. polimi.it Automated flow systems can enable high-throughput screening of reaction conditions, rapid optimization, and on-demand production of target molecules. researchgate.net This approach is particularly beneficial for handling hazardous reagents and for performing highly exothermic reactions under controlled conditions. europa.eu The development of 3D-printed reactionware further enhances the flexibility and accessibility of flow chemistry setups. beilstein-journals.org

Chemo- and Regioselective Functionalization of Perfluoroethyl Benzaldehydes

The presence of both an aldehyde and a perfluoroethyl group on the benzaldehyde (B42025) scaffold offers multiple sites for chemical modification. Achieving chemo- and regioselectivity in the functionalization of these molecules is a significant challenge and a key area of future research.

Selective Aldehyde Transformations: Research will continue to explore reactions that selectively target the aldehyde group, such as condensations, oxidations, and reductions, while leaving the perfluoroethyl group intact. organic-chemistry.org The development of catalysts that can differentiate between various functional groups is crucial. nih.gov

C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers an atom-economical way to introduce additional substituents. ucsb.edu Achieving high regioselectivity in these reactions, particularly in the presence of the deactivating perfluoroethyl group, is a major goal. ucsb.edu

Fluorine as a Directing Group: The fluorine atoms of the perfluoroethyl group can themselves influence the reactivity and selectivity of transformations on the aromatic ring, a phenomenon that warrants further investigation. researchgate.net

Exploration of New Application Domains in Chemical Biology and Advanced Materials

The unique properties conferred by the perfluoroethyl group, such as increased lipophilicity and metabolic stability, make this compound and its derivatives attractive for various applications. rsc.org

Chemical Biology: Fluorinated compounds are widely used in medicinal chemistry and chemical biology. rsc.org Derivatives of this compound could be explored as intermediates for the synthesis of novel bioactive molecules, including pharmaceuticals and agrochemicals. rsc.orgontosight.ai The perfluoroethyl group can act as a bioisostere for other chemical groups, potentially leading to compounds with improved pharmacological profiles.

Advanced Materials: Perfluoroalkylated compounds are integral to the development of advanced materials with unique properties. researchgate.netbohrium.com Polymers, liquid crystals, and dyes incorporating the this compound motif could exhibit desirable characteristics such as low surface energy, high thermal stability, and specific optical or electronic properties. ontosight.aibohrium.com For example, perfluoropolyethers (PFPEs) are being investigated as environmentally friendly alternatives to long-chain perfluoroalkyl polymers. bohrium.com

Sustainable and Eco-friendly Synthetic Routes for Perfluoroalkylated Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes. acs.org For perfluoroalkylated compounds, this translates to a focus on developing more sustainable and environmentally benign methodologies. researchgate.net

Future research in this area will likely prioritize:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as ionic liquids or deep eutectic solvents, is a key objective. researchgate.net

Energy Efficiency: Developing reactions that proceed under milder conditions, such as those enabled by photocatalysis, reduces energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste. polimi.it

Biodegradable Materials: Research into biodegradable fluorinated materials is crucial to address concerns about the environmental persistence of some per- and polyfluoroalkyl substances (PFAS). acs.org

The development of sustainable synthetic methods is not only an environmental imperative but also a driver of innovation, leading to more efficient and cost-effective chemical processes. acs.org

Q & A

Q. What are the recommended synthetic routes for 3-(Perfluoroethyl)benzaldehyde, and how do reaction conditions influence yield?

The synthesis of fluorinated benzaldehydes often involves introducing perfluoroalkyl groups via nucleophilic substitution or transition metal-catalyzed coupling. For this compound, a plausible route includes:

- Step 1 : Bromination of benzaldehyde at the meta position.

- Step 2 : Coupling with a perfluoroethyl group using palladium catalysts under inert conditions (e.g., Pd(PPh₃)₄, CuI) .

- Step 3 : Oxidation of intermediates to regenerate the aldehyde moiety. Reaction conditions (temperature, solvent polarity, and catalyst loading) critically affect yield. For example, anhydrous DMF enhances coupling efficiency, while excess catalyst may lead to byproducts .

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorine-induced deshielding splits aromatic protons into distinct multiplets.

- ¹⁹F NMR : The CF₂CF₃ group shows a quintet near δ -80 ppm due to coupling with adjacent fluorines.

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- HRMS : Exact mass confirms molecular formula (e.g., [M+H]⁺ for C₉H₅F₇O: calc. 274.02) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Store at 2–8°C in amber vials under inert gas (Ar/N₂) to avoid moisture absorption and photodegradation. Use anhydrous solvents (e.g., THF, DCM) for reactions. Degradation products (e.g., carboxylic acids) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How does the electron-withdrawing perfluoroethyl group influence the compound’s reactivity in nucleophilic aromatic substitution?

The -CF₂CF₃ group deactivates the benzene ring via inductive effects, directing electrophiles to the para position. However, steric hindrance from the bulky perfluoroethyl group can slow substitution kinetics. Computational studies (DFT) reveal reduced electron density at the meta position, favoring alternative reaction pathways .

Q. What computational strategies (e.g., QSAR, molecular docking) predict the biological activity of this compound derivatives?

- 3D-QSAR : Use comparative molecular field analysis (CoMFA) to correlate substituent effects with activity. For example, bulky substituents at the para position may enhance binding to tubulin in anticancer studies .

- Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The aldehyde group forms Schiff bases with lysine residues, while fluorinated groups improve hydrophobic binding .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzaldehyde derivatives?

- Meta-analysis : Compare datasets across studies, controlling for variables like cell line specificity (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. resazurin).

- Dose-response profiling : Re-evaluate IC₅₀ values under standardized conditions to identify outliers. Contradictions may arise from impurities or degradation during biological testing .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 2–12) at 25–50°C. LC-MS identifies breakdown products (e.g., perfluoroethylbenzoic acid).

- Photolysis : Expose to UV light (254 nm) and track half-life. Fluorinated groups resist oxidation but may undergo defluorination under extreme conditions .

Methodological Guidelines Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.